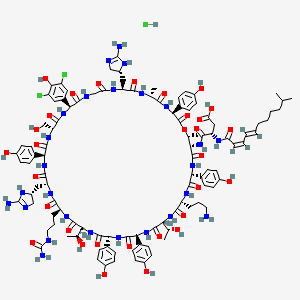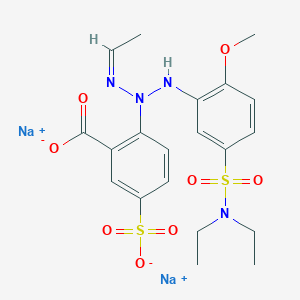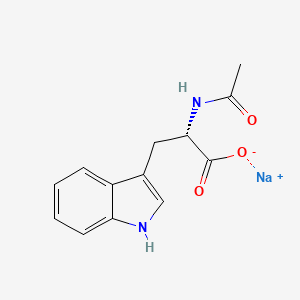
2-Chloro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one is a heterocyclic compound that belongs to the class of benzothiopyranoquinolinones. This compound is characterized by its unique structure, which includes a chloro and methyl group attached to a benzothiopyranoquinolinone core. It has been studied for its potential pharmacological properties, particularly its effects on the central nervous system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one typically involves the intramolecular cyclization of 2-[S-(quinolyl-4)]-thiobenzoic acids. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process . For example, the compound can be synthesized by reacting 2-chloro-6-methylquinoline with thiobenzoic acid under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反应分析
Types of Reactions
2-Chloro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of substituted benzothiopyranoquinolinones .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for further biological studies.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Chloro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter pathways, leading to its observed analgesic effects . The exact molecular targets and pathways are still under investigation, but it is thought to influence the activity of certain receptors and enzymes involved in pain perception .
相似化合物的比较
Similar Compounds
- 7H-1Benzothiopyrano[3,2-c]quinolin-7-one : The parent compound without the chloro and methyl groups.
- 2-Chloro-7H-1Benzothiopyrano[3,2-c]quinolin-7-one : A similar compound with only the chloro group.
- 6-Methyl-7H- 1Benzothiopyrano[3,2-c]quinolin-7-one : A similar compound with only the methyl group .
Uniqueness
2-Chloro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one is unique due to the presence of both chloro and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its pharmacological properties, making it a compound of interest for further research .
属性
CAS 编号 |
88350-85-0 |
|---|---|
分子式 |
C17H10ClNOS |
分子量 |
311.8 g/mol |
IUPAC 名称 |
2-chloro-6-methylthiochromeno[3,2-c]quinolin-7-one |
InChI |
InChI=1S/C17H10ClNOS/c1-9-15-16(20)11-4-2-3-5-14(11)21-17(15)12-8-10(18)6-7-13(12)19-9/h2-8H,1H3 |
InChI 键 |
RBWFSWMJLFFTON-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C3C=C(C=CC3=N1)Cl)SC4=CC=CC=C4C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12712946.png)




